molecular formula C7H13NO B6190816 rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol CAS No. 2679950-17-3

rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol

Cat. No. B6190816
CAS RN: 2679950-17-3
M. Wt: 127.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol, commonly referred to as rac-AMPA, is an amino acid derivative that is widely used in scientific research. It is a central nervous system (CNS) stimulant and a glutamate receptor agonist that is used to study the effects of glutamate on the brain and body. Rac-AMPA has been used in a variety of laboratory experiments to investigate the effects of glutamate on biochemical and physiological processes.

Scientific Research Applications

Rac-AMPA has been widely used in scientific research due to its ability to act as a glutamate receptor agonist. It has been used in a variety of laboratory experiments to investigate the effects of glutamate on biochemical and physiological processes. For example, it has been used to study the effects of glutamate on learning, memory, and behavior in mice, as well as the effects of glutamate on synaptic plasticity. Additionally, rac-AMPA has been used to study the effects of glutamate on neuronal growth and development in cell culture experiments.

Mechanism of Action

Rac-AMPA acts as a glutamate receptor agonist, meaning that it binds to glutamate receptors in the brain and activates them. This activation of glutamate receptors leads to an increase in the concentration of intracellular calcium, which in turn stimulates a variety of biochemical and physiological processes. For example, it can lead to the activation of certain enzymes, the release of neurotransmitters, and the activation of certain signaling pathways.
Biochemical and Physiological Effects
The activation of glutamate receptors by rac-AMPA leads to a variety of biochemical and physiological effects. For example, it can lead to the activation of certain enzymes, the release of neurotransmitters, and the activation of certain signaling pathways. Additionally, rac-AMPA has been shown to increase the excitability of neurons and to promote the growth of new neurons. Finally, rac-AMPA has been shown to have antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

Rac-AMPA has several advantages for laboratory experiments. For example, it is highly stable and can be stored for long periods of time without degradation. Additionally, it is highly soluble in aqueous solutions, making it easy to use in experiments. Finally, it has a low toxicity profile, making it safe to use in experiments.
However, there are also some limitations to using rac-AMPA in laboratory experiments. For example, it is not selective for glutamate receptors, meaning that it can also activate other receptors. Additionally, its effects are relatively short-lived, meaning that it may not be suitable for long-term experiments.

Future Directions

Despite its widespread use in scientific research, there is still much to be learned about the effects of rac-AMPA. For example, further research is needed to better understand the biochemical and physiological effects of rac-AMPA on the brain and body. Additionally, further research is needed to investigate the potential therapeutic uses of rac-AMPA, such as its potential antidepressant and anxiolytic effects. Finally, further research is needed to develop more selective and longer-acting glutamate receptor agonists that could be used in laboratory experiments.

Synthesis Methods

Rac-AMPA is usually synthesized through a three-step process. The first step involves the reaction of 1-azabicyclo[2.2.1]heptane-5-carboxylic acid with an alkyl halide in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with formaldehyde in the presence of a base, such as potassium carbonate. The final step involves the reaction of the resulting product with methanol in the presence of a base, such as sodium hydroxide. This three-step process yields rac-AMPA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-pyrrolidone", "2-bromo-1-cyclohexene", "sodium hydride", "methyl iodide", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Conversion of 2-pyrrolidone to 2-bromo-1-cyclohexene", "React 2-pyrrolidone with 2-bromo-1-cyclohexene in the presence of sodium hydride to form the intermediate product", "Step 2: Conversion of intermediate product to rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol", "React the intermediate product with methyl iodide and sodium borohydride to form the desired product", "Step 3: Purification of rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol", "Purify the product by treating it with acetic acid and sodium hydroxide, followed by recrystallization from methanol" ] }

CAS RN

2679950-17-3

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.